molecular formula C50H46CaF2N2O8 B1142916 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid CAS No. 121659-03-8

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

Cat. No. B1142916
M. Wt: 880.993
InChI Key:
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Description

This compound, also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, has a CAS Number of 586966-54-3 . It has a molecular weight of 477.58 and its IUPAC name is tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .

Scientific Research Applications

  • HMG-CoA Reductase Inhibition : A study by Suzuki et al. (2001) on quinoline-based 3,5-dihydroxyheptenoic acid derivatives, including those with a 4-fluorophenyl group and a cyclopropyl side chain, revealed significant in vitro inhibitory activity against the enzyme HMG-CoA reductase. This is important for the development of cholesterol-lowering drugs (Suzuki et al., 2001).

  • Synthesis as an Intermediate for Pitavastatin : Wang Zhixiang (2008) described the synthesis of an important intermediate of pitavastatin, a drug for lowering blood lipids. This process involves reacting 2-amino-4′-fluorobenzophenone with ethyl 3-cyclopropyl-3-oxo propanoate in the presence of a protonic compound as the catalyst (Wang Zhixiang, 2008).

  • Antibacterial Activity of Quinolone Derivatives : Research by Sánchez et al. (1992) involved the synthesis of amino acid prodrugs of quinolone derivatives with cyclopropyl and fluoro substituents, demonstrating antibacterial activity in vitro and increased efficacy in vivo (Sánchez et al., 1992).

  • Photostability and Electrochemical Studies : A study by Mella et al. (2001) on ciprofloxacin, a quinolone derivative with a cyclopropyl group and fluoro substituent, investigated its photostability and electrochemical behavior, revealing insights into its stability and degradation under various conditions (Mella et al., 2001).

  • Synthesis and SAR of Neuroprotective Agents : A study by Drysdale et al. (2000) on the synthesis and structure-activity relationship of quinoline derivatives as inhibitors of kynurenine-3-hydroxylase, identified compounds with potent inhibitory activity, which can have applications in neuroprotection (Drysdale et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694059
Record name 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

CAS RN

121659-03-8
Record name 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
25
Citations
M Acemoglu, A Brodbeck, A Garcia… - Helvetica chimica …, 2007 - Wiley Online Library
A new synthetic method for the preparation of pitavastatin is described. The approach circumvents various synthetic problems associated with the buildup of the 3,5‐dihydroxy‐C 7 acid …
Number of citations: 18 onlinelibrary.wiley.com
Y Yagi, H Kimura, K Arimitsu, M Ono… - Organic & …, 2015 - pubs.rsc.org
Fluorine-18 labeled radiotracers, such as [18F]fluorodeoxyglucose, can be used as practical diagnostic agents in positron emission tomography (PET). Furthermore, the properties of …
Number of citations: 23 pubs.rsc.org
ES Goud, VK Reddy, M Reddy - Int J Pharm Pharm Sci, 2014 - scholar.archive.org
Objective: The main objective of current study was to develop and validate RP-HPLC, simple, precise, accurate and specific chromatographic method for the determination of related …
Number of citations: 8 scholar.archive.org
A Patel, P Soni, N Yadav, LK Omray - J Pharmacol Biomed, 2018 - rbscience.co.in
A simple, sensitive, reliable and rapid reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed and validated for the determination of …
Number of citations: 2 rbscience.co.in
H AlKadi, A Alzier, H Mando, Z Mando… - … Current Drug Targets …, 2022 - ingentaconnect.com
Background: Fourier Transform Infrared (FTIR) spectroscopy and reverse phase highperformance liquid chromatography, RP-HPLC analysis have been used for the quantitative …
Number of citations: 2 www.ingentaconnect.com
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
S Bozhanov, V Maslarska - Pharmacia, 2016 - researchgate.net
The 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, more commonly known as ‘statins’, are widely used for the treatment of hypercholesterolaemia in patients …
Number of citations: 12 www.researchgate.net
O Scherf-Clavel, M Kinzig, MS Stoffel, U Fuhr… - … of Chromatography B, 2019 - Elsevier
As a tool to be used in transporter-mediated drug-drug interaction studies, a sensitive LC-MS/MS method for the simultaneous quantification of adefovir and pitavastatin in human …
Number of citations: 4 www.sciencedirect.com
IA Darwish, HW Darwish, NZ Alzoman, AM Ali - Molecules, 2023 - mdpi.com
This study describes the development of a one-step microwell spectrofluorimetric assay (MW-SFA) with high sensitivity and throughput for the determination of four statins in their …
Number of citations: 1 www.mdpi.com
OFT BLOG - allfordrugs.com
Tariquidar is a P-glycoprotein inhibitor undergoing research as an adjuvant against multidrug resistance in cancer. Tariquidar non-competitively binds to the p-glycoprotein transporter, …
Number of citations: 0 www.allfordrugs.com

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